1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

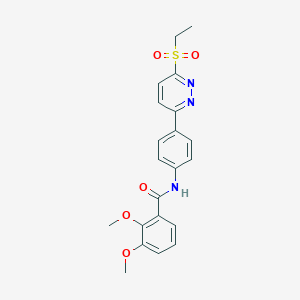

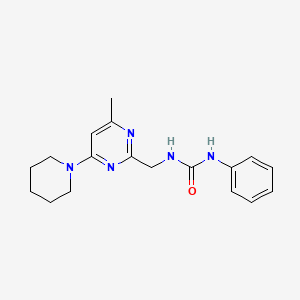

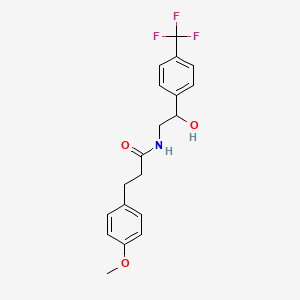

“1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It contains several functional groups including an ethyl group, a 3-methylphenyl group, a pyrrolidine ring, a carbonyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The “1-Ethyl-2-(3-methylphenyl)” part suggests that an ethyl group and a 3-methylphenyl group are attached to the pyrrolidine ring at the 1 and 2 positions, respectively. The “5-oxo” indicates a carbonyl group at the 5 position of the pyrrolidine ring, and the “3-carboxylic acid” suggests a carboxylic acid group attached at the 3 position .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The carbonyl group could be involved in nucleophilic addition reactions. The pyrrolidine ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and carbonyl groups would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Applications

Phosphine-Catalyzed Annulation :

- Ethyl 2-methyl-2,3-butadienoate, related to the compound , was used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This resulted in the synthesis of highly functionalized tetrahydropyridines, highlighting a method of producing complex molecules with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Antibacterial Activity :

- Pyrrolopyridine analogs, synthesized from compounds similar to 1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibited antibacterial activity. This demonstrates the compound's potential in the development of new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Pharmacological Applications

Enantioselective Reductions :

- Chiral bridged macrocyclic 1,4-dihydropyridines were synthesized starting from pyridine-3-5-dicarboxylic acid. This process, involving the reduction of activated carbonyl compounds, is significant for producing enantiomerically pure pharmaceuticals, showcasing the compound's relevance in stereoselective synthesis (Talma et al., 1985).

Antihypertensive Agents :

- 1,4-Dihydropyridines with carboxylic acid groups, structurally similar to the compound , have been identified as antihypertensive agents. This suggests potential cardiovascular therapeutic applications (Abernathy, 1978).

Anticancer and Antimicrobial Activity :

- Novel 5-oxopyrrolidine derivatives, related to this compound, have shown promising anticancer and antimicrobial activity, particularly against multidrug-resistant pathogens. This underscores the compound's importance in developing new therapeutic agents (Kairytė et al., 2022).

Cardiotonic Activity :

- Research on 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which share structural features with the compound , indicated potential cardiotonic activity. This adds another dimension to its potential therapeutic applications (Mosti et al., 1992).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIOWASZZVAXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

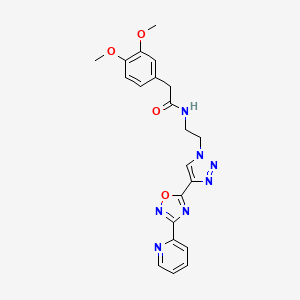

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)

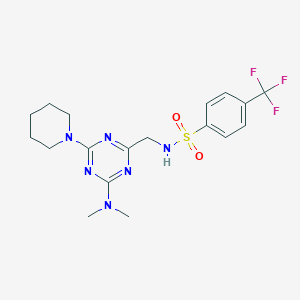

![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)

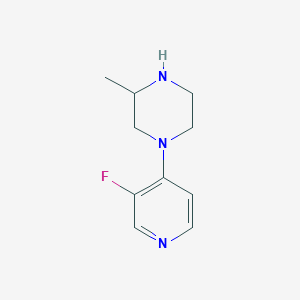

![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)

![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)